7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one
Overview
Description
7-(Chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one is an organic compound belonging to the benzofuran family This compound is characterized by the presence of a chloromethyl group at the 7th position and three methoxy groups at the 4th, 5th, and 6th positions on the benzofuran ring The benzofuran core is a fused ring system consisting of a benzene ring fused to a furan ring
Scientific Research Applications
7-(Chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of potential pharmaceutical agents. Its structural features allow for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for constructing diverse chemical structures.
Biological Studies: Researchers use this compound to study its biological activity and potential therapeutic effects. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery.
Industrial Applications: In the chemical industry, this compound can be used in the production of specialty chemicals, dyes, and polymers.
Preparation Methods
The synthesis of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the chloromethylation of 4,5,6-trimethoxy-2-benzofuran-1(3H)-one using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
7-(Chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom, forming new carbon-nitrogen or carbon-sulfur bonds.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the benzofuran ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes, receptors, or DNA. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of specific pathways. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar compounds to 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one include other benzofuran derivatives with different substituents. For example:
7-(Bromomethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one: Similar structure but with a bromomethyl group instead of a chloromethyl group. It may exhibit different reactivity and biological activity due to the presence of bromine.
4,5,6-Trimethoxy-2-benzofuran-1(3H)-one: Lacks the chloromethyl group, which may result in different chemical properties and applications.
7-(Chloromethyl)-2-benzofuran-1(3H)-one: Lacks the methoxy groups, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-(chloromethyl)-4,5,6-trimethoxy-3H-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO5/c1-15-9-6(4-13)8-7(5-18-12(8)14)10(16-2)11(9)17-3/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZNABLCQIHCLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C2=C1COC2=O)CCl)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40317200 | |
Record name | 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40317200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6547-34-8 | |
Record name | NSC312617 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40317200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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